molecular formula C8H13NOS B13622268 4-(2-Methylthiazol-5-yl)butan-2-ol

4-(2-Methylthiazol-5-yl)butan-2-ol

Cat. No.: B13622268
M. Wt: 171.26 g/mol
InChI Key: GLPPVYKEOQSINC-UHFFFAOYSA-N
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Description

4-(2-Methylthiazol-5-yl)butan-2-ol is an organic compound with the molecular formula C8H13NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylthiazol-5-yl)butan-2-ol typically involves the reaction of 2-methylthiazole with butan-2-ol under specific conditions. The process may include the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, where the raw materials are reacted in large reactors. The conditions are optimized to maximize yield and minimize impurities. Techniques such as distillation and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylthiazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions may involve the use of bases or acids to facilitate the reaction.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4-(2-Methylthiazol-5-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylthiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(2-Methylthiazol-5-yl)butan-2-ol is unique due to the presence of both the thiazole ring and the butan-2-ol group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

4-(2-methyl-1,3-thiazol-5-yl)butan-2-ol

InChI

InChI=1S/C8H13NOS/c1-6(10)3-4-8-5-9-7(2)11-8/h5-6,10H,3-4H2,1-2H3

InChI Key

GLPPVYKEOQSINC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CCC(C)O

Origin of Product

United States

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